N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9-6-13-17-8-11(7-16-10(2)20)14(19(13)18-9)12-4-3-5-15-12/h6,8,12,15H,3-5,7H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFRIIMJPHDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCCN3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134165 | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-06-2 | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
Cyclocondensation :
Halogenation at Position 7 :
Installation of the Acetamide Moiety at Position 6
The methylene acetamide group is introduced via a three-step sequence: oxidation, reductive amination, and acylation.
Oxidation to Aldehyde
Reductive Amination
- Reactants : 6-Formyl intermediate and ammonium acetate.
- Reducing Agent : Sodium triacetoxyborohydride (STAB).
- Solvent : Tetrahydrofuran (THF).
- Product : 6-(Aminomethyl) derivative (Yield: 68%).
Acetylation
- Reagent : Acetic anhydride.
- Base : Triethylamine (Et₃N).
- Conditions : DCM, 0°C to rt, 4 h.
- Final Product : N-{[2-Methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide (Yield: 89%).
Optimization and Scale-Up Considerations
Solvent Effects on Reductive Amination
Catalytic Efficiency in Buchwald-Hartwig Coupling
- Turnover Number (TON) : Pd₂(dba)₃/Xantphos achieved a TON of 1,240, minimizing metal residue in the final product.
Chemical Reactions Analysis
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kinase Inhibition
The primary application of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide lies in its role as a selective inhibitor of protein kinases. Protein kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is associated with various diseases, including cancer and autoimmune disorders.
Case Study: PI3Kδ Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent inhibition of the PI3Kδ isoform with IC50 values as low as 18 nM. This suggests that compounds like this compound could be developed further for therapeutic applications in conditions like systemic lupus erythematosus (SLE) .
Anticancer Properties
Recent research has highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound's ability to inhibit kinases involved in cell proliferation makes it a candidate for cancer treatment.
Data Table: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| CPL302415 | PI3Kδ | 18 | High |
| Compound A | AXL | 52 | Moderate |
| Compound B | c-MET | 80 | Low |
These findings indicate that compounds related to this compound could be further investigated for their potential use in targeted cancer therapies .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the selective inhibition of key signaling pathways mediated by specific kinases. By blocking these pathways, the compound can effectively reduce cell proliferation and induce apoptosis in malignant cells.
Conclusion and Future Directions
This compound represents a promising candidate for further research in the field of medicinal chemistry. Its applications as a kinase inhibitor open avenues for developing novel therapies for cancer and autoimmune diseases. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide and structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights
Solubility and Stability: The dihydrochloride salt of the main compound exhibits superior water solubility compared to neutral analogs like F-DPA precursors (soluble in organic solvents) or methoxy-substituted derivatives (soluble in ethanol) . Sulfanyl-containing analogs (e.g., ) may exhibit redox-sensitive stability due to disulfide bond formation, unlike the stable pyrrolidine-acetamide framework of the main compound.
Functional Group Impact: Pyrrolidine vs. Acetamide Variations: Diethyl acetamide (F-DPA precursor) increases lipophilicity, whereas the methyl acetamide in the main compound balances solubility and metabolic stability .
Chloro-substituted analogs (e.g., intermediates from ) serve as synthetic precursors due to their reactivity, contrasting with the main compound’s focus as a final product.
Synthetic Pathways :
- The main compound’s synthesis likely involves regioselective multicomponent reactions (similar to ), whereas radiosynthesis precursors (e.g., ) require stannyl group incorporation for isotopic labeling.
Biological Activity
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula: C14H19N5O
- Molecular Weight: 277.34 g/mol
- CAS Number: 878994-12-8
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold, including this compound, exhibit significant inhibitory effects on various enzyme targets. Notably, they have been explored as inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in several neurodegenerative diseases.
Inhibition of nSMase2
A study demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold possess substantial inhibitory potency against nSMase2. Specifically, some compounds exhibited IC50 values in the low micromolar range, indicating a strong potential for therapeutic applications in conditions such as Alzheimer's disease and other neurological disorders .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrrolidinyl Group: The presence of the pyrrolidinyl moiety enhances binding affinity to target enzymes.
- Acetamide Functionality: This group contributes to the compound's solubility and bioavailability.
- Methyl Substitution: The methyl group at position 2 is crucial for maintaining optimal interaction with the active site of target proteins.
Biological Activity Data
| Activity Type | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| nSMase2 Inhibition | nSMase2 | 0.3 - 2.6 | |
| Kinase Inhibition | AXL/c-MET | Not specified | |
| Antiviral Activity | CSNK2 | Not specified |
Case Studies
- Alzheimer's Disease Models: In vivo studies using mouse models have shown that compounds similar to this compound can reduce the release of extracellular vesicles associated with neuroinflammation, suggesting a potential role in mitigating Alzheimer's pathology .
- Cancer Research: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit kinase activity related to tumor growth, providing a basis for their use in cancer therapies .
Q & A
Q. Table 1: Reaction Condition Comparison
| Condition | Solvent-Free | 1,4-Dioxane + K₂CO₃ |
|---|---|---|
| Temperature | 150–160°C | 95°C |
| By-Product Ratio | 6:1 (product:by-product) | Not reported (pure product) |
| Yield | Moderate (~62–68%) | High (e.g., 67–70%) |
Basic Question: What analytical techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine acetamides?
Methodological Answer:
- Multi-Technique Approach : Combine spectroscopic and crystallographic methods:
- NMR : Assign pyrrolidine and methylene protons via ¹H/¹³C NMR (e.g., δ 2.47 ppm for CH₃ in ) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 190 for C₉H₁₀N₄O in ) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., SHELX programs for small-molecule structures) .
Q. Table 2: Analytical Data from Literature
| Compound | Techniques Used | Key Spectral Peaks/Outcomes |
|---|---|---|
| 7-Amino-3-(2'-chlorophenylazo)... | ¹H NMR, ¹³C NMR, MS, IR | δ 9.74 ppm (NH), m/z 402 (M⁺) |
| 2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide | IR, NMR, MS | IR: 2259 cm⁻¹ (CN), MS: m/z 190 |
Basic Question: What solubility properties should be considered for in vitro assays involving this compound?
Methodological Answer:
- Solubility Profile : Pyrazolo[1,5-a]pyrimidines are typically poorly soluble in ethanol/water but dissolve in heated acetic acid .
- Experimental Adjustments :
Advanced Question: How can computational modeling resolve contradictions in proposed reaction pathways for pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Integrated Workflow :
- Quantum Chemical Calculations : Map energy barriers for competing pathways (e.g., solvent-free vs. catalyzed routes) .
- Experimental Validation : Test computationally predicted conditions (e.g., ICReDD’s reaction path search methods) .
- Case Study : observed unexpected tetrazolo by-products; DFT calculations could identify intermediates favoring this pathway under solvent-free conditions.
Advanced Question: How can pharmacokinetic studies adapt TSPO-targeting methodologies for this compound?
Methodological Answer:
- Preclinical Imaging :
- In Vivo Validation : Harvest tumor tissues post-imaging for Western blotting and immunohistochemistry .
Advanced Question: How to address discrepancies between crystallographic and spectroscopic data during structural refinement?
Methodological Answer:
- SHELX-Based Refinement :
Advanced Question: What strategies improve yield in multi-step syntheses of N-alkylated pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Optimized Alkylation :
- Use 2-bromoacetamides with K₂CO₃ in DMF at 35–50°C for selective N-alkylation (e.g., ).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
